REACTION_CXSMILES
|
[C:1]1(=O)[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.Cl.[NH2:11][OH:12].N1C=CC=CC=1>C(O)C>[C:1]1(=[N:11][OH:12])[CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:1.2|
|
Name
|
|
Quantity
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12.6 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCCCC1)=O
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature for about 15 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was then removed by rotary evaporation
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in diethyl ether (300 mL)
|
Type
|
WASH
|
Details
|
then washed with hydrochloric acid (2×100 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with diethyl ether (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
then concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |